5-Bromo-2-hydroxy-4-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-hydroxy-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXAZOMOZUCOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Mechanistic Elucidation of 5 Bromo 2 Hydroxy 4 Methylbenzaldehyde
Regioselective Synthesis and Advanced Bromination Strategies
The primary challenge in the synthesis of 5-Bromo-2-hydroxy-4-methylbenzaldehyde lies in achieving high regioselectivity during the bromination of the 2-hydroxy-4-methylbenzaldehyde (B1293496) precursor. The aromatic ring possesses three substituents with competing directing effects: a strongly activating hydroxyl group (-OH), a weakly activating methyl group (-CH3), and a deactivating aldehyde group (-CHO). The interplay of these electronic and steric factors governs the position of electrophilic attack.
Optimized Synthetic Pathways for Target Compound Formation
The most direct and commonly employed pathway for the synthesis of this compound is the electrophilic aromatic substitution of 2-hydroxy-4-methylbenzaldehyde. The regioselectivity is predominantly controlled by the powerful ortho-, para-directing hydroxyl group. Given that the para position (C4) is occupied by the methyl group and one ortho position (C6) is sterically hindered by the adjacent aldehyde group, the electrophilic bromine species is directed almost exclusively to the C5 position, which is ortho to the hydroxyl group and meta to the aldehyde.
Common brominating agents for this transformation include molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane, and N-Bromosuccinimide (NBS), which offers advantages in handling and selectivity. nih.govorganic-chemistry.org
Table 1: Comparison of Common Brominating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| **Molecular Bromine (Br₂) ** | Acetic Acid or CH₂Cl₂, Room Temp. | High reactivity, cost-effective. | Toxic, corrosive, can lead to over-bromination. nih.gov |
| N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄, often with a radical initiator or acid catalyst. | Easier to handle, more selective, produces fewer byproducts. nih.govorganic-chemistry.org | Higher cost, requires activation. |
An optimized laboratory procedure involves the slow addition of the brominating agent to a solution of 2-hydroxy-4-methylbenzaldehyde in a polar aprotic solvent to control the reaction exotherm and minimize side reactions. The reaction progress is typically monitored by thin-layer chromatography (TLC). chemrxiv.org
Catalyst Development for Enhanced Reaction Efficiency and Selectivity
To improve reaction rates and further enhance selectivity, various catalytic systems have been explored for the bromination of activated aromatic rings. Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can polarize the Br-Br bond in molecular bromine, creating a more potent electrophile (Br⁺). lumenlearning.com However, with a highly activated substrate like 2-hydroxy-4-methylbenzaldehyde, such strong catalysis is often unnecessary and can risk over-bromination or degradation.
More modern approaches utilize solid acid catalysts like zeolites or acid-activated clays (B1170129) (e.g., Montmorillonite K-10). rsc.orgresearchgate.net These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and high selectivity, often favoring the para-isomer, although in this specific synthesis, the ortho-position (C5) is the target. rsc.orggoogle.com For instance, zeolites can provide shape-selectivity, guiding the electrophile to specific positions on the aromatic ring. google.com
Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), can be effective, particularly in biphasic reaction systems. nih.govwikipedia.org They facilitate the transfer of the bromide anion into an organic phase where it can be oxidized to generate the electrophilic brominating species, leading to efficient conversion under mild conditions. wikipedia.orgphasetransfer.com
Exploration of Green Chemistry Principles in Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign bromination methods. digitellinc.comacsgcipr.org A key strategy is the in situ generation of bromine, which avoids the handling and transport of hazardous liquid Br₂. acs.org
Common green bromination systems include:
H₂O₂/HBr: The oxidation of hydrogen bromide with hydrogen peroxide generates bromine in situ, with water as the only byproduct. This method is highly atom-economical. researchgate.net
KBr/KBrO₃: In an acidic aqueous solution, potassium bromide and potassium bromate (B103136) react to produce bromine. The reaction can be performed in greener solvents like water or ethanol (B145695). chemrxiv.org
Solvent-Free Reactions: Using solid reagents like NBS and grinding them with the substrate, sometimes with a solid catalyst, can eliminate the need for solvents altogether. nih.gov
These methods reduce the use of hazardous materials, minimize waste generation, and often operate under milder conditions compared to traditional protocols. acs.orgresearchgate.net The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. researchgate.net
Mechanistic Investigations of Key Synthetic Transformations
Understanding the underlying mechanism of the bromination reaction is crucial for optimizing conditions and predicting outcomes. This involves studying the reaction's kinetics, identifying key intermediates, and modeling the energetic landscape of the reaction pathway.
Reaction Kinetics and Transition State Analysis
The electrophilic bromination of phenols is generally accepted to proceed via a classic electrophilic aromatic substitution (SᴇAr) mechanism. The rate-determining step is the attack of the π-electron system of the aromatic ring on the electrophilic bromine species to form a high-energy carbocation intermediate, known as an arenium ion or Wheland intermediate. nih.govlumenlearning.com
The reaction typically exhibits second-order kinetics, being first order in both the phenol (B47542) and the brominating agent. cdnsciencepub.comelectronicsandbooks.comresearchgate.net The rate of reaction is highly dependent on the pH of the medium; for phenols, the reaction rate often increases as the phenoxide ion is formed, which is an even more strongly activated nucleophile. chemrxiv.orgcdnsciencepub.com However, the concentration of the electrophile (e.g., Br₂) can decrease in basic conditions. Studies have shown that for phenol bromination, optimal reactivity is often found in acidic media (pH 3-4). chemrxiv.orgchemrxiv.org
The Wheland intermediate is stabilized by resonance, with the positive charge delocalized around the ring and onto the oxygen atom of the hydroxyl group. The stability of this intermediate directly influences the activation energy of the rate-determining step. Subsequent rapid deprotonation from the site of substitution by a base (e.g., a solvent molecule or a bromide ion) restores the aromaticity of the ring, yielding the final product. nih.govlumenlearning.com
Table 2: Key Mechanistic Steps in Electrophilic Bromination
| Step | Description | Energetics |
|---|---|---|
| 1. Electrophile Generation | Polarization or ionization of the brominating agent (e.g., Br₂), often assisted by a catalyst or polar solvent. | Varies with method. |
| 2. Nucleophilic Attack (Rate-Determining) | The activated aromatic ring attacks the electrophile (Br⁺) to form a resonance-stabilized Wheland intermediate. | High activation energy; endergonic. |
| 3. Deprotonation | A base removes a proton from the carbon bearing the bromine atom, restoring aromaticity. | Low activation energy; exergonic. |
Computational Studies on Reaction Pathways and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of organic reactions. ugent.be DFT calculations can be used to model the entire reaction coordinate for the bromination of 2-hydroxy-4-methylbenzaldehyde.
These studies can:
Predict Regioselectivity: By calculating the energies of the different possible Wheland intermediates (resulting from attack at C3, C5, or C6), the most stable intermediate can be identified. The pathway involving the most stable intermediate will have the lowest activation energy and will therefore be the major product. For 2-hydroxy-4-methylbenzaldehyde, calculations would confirm that the intermediate from attack at C5 is the most stable due to effective charge delocalization involving the hydroxyl group. ugent.be
Analyze Transition States: The geometry and energy of the transition state for the rate-determining step can be calculated, providing insight into the activation barrier of the reaction. rzepa.net
Evaluate Electronic Properties: Mapping the Molecular Electrostatic Potential (MEP) on the surface of the starting material can visualize the electron-rich regions (in red) that are most susceptible to electrophilic attack, confirming the directing effects of the substituents. imist.ma
Recent DFT studies on the bromination of benzene (B151609) have suggested a more complex picture, sometimes involving a concerted, though asynchronous, process without a distinct Wheland intermediate, or intermediates with significant biradical character. rzepa.netic.ac.uk However, for highly activated systems like phenols, the classical two-step mechanism involving a clear arenium ion intermediate is generally considered the dominant pathway. ugent.be Such computational models provide a detailed, quantitative understanding of the reaction energetics that complements experimental kinetic data. nih.gov
Advanced Derivatization and Functionalization Strategies of 5 Bromo 2 Hydroxy 4 Methylbenzaldehyde
Design and Synthesis of Schiff Base Derivatives
The condensation reaction between the aldehyde group of 5-Bromo-2-hydroxy-4-methylbenzaldehyde and various primary amines is a robust method for synthesizing Schiff bases, also known as imines or azomethines. This reaction typically proceeds by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. researchgate.netresearchgate.net The resulting C=N double bond is a key structural motif in coordination chemistry and medicinal chemistry. researchgate.net
The true synthetic power of Schiff base formation lies in the vast commercial availability of primary amines, allowing for the systematic variation of the amine counterpart to tailor the steric and electronic properties of the final molecule. By reacting this compound with different amines, a diverse library of bidentate or tridentate ligands can be generated for applications in catalysis and materials science.
Researchers have explored a wide range of primary amines for condensation with the closely related 5-bromosalicylaldehyde (B98134), a strategy directly applicable to the title compound. These include simple aromatic amines like aniline, functionalized aromatic amines such as 4-aminobenzoic acid, and heterocyclic amines like 1-(furan-2-yl)methanamine. researchgate.netderpharmachemica.comasianpubs.org The use of hydrazides and thiosemicarbazides introduces additional heteroatoms and coordination sites into the ligand framework.
Table 1: Examples of Amine Counterparts for Schiff Base Synthesis Note: Examples are based on reactions with the analogous 5-bromosalicylaldehyde.
| Amine Reactant | Resulting Schiff Base Type | Potential Ligand Characteristics |
| Aniline | N-phenyl salicylideneimine | Bidentate (O, N), aromatic system |
| 4-Aminobenzoic acid | Salicylideneimine-benzoic acid | Bidentate (O, N) with carboxylate group for further linkage |
| 1-(Furan-2-yl)methanamine | N-furfuryl salicylideneimine | Bidentate (O, N) with furan (B31954) ring |
| Semicarbazide | Salicylaldehyde (B1680747) semicarbazone | Tridentate (O, N, N) or (O, N, O) |
| Thiosemicarbazide | Salicylaldehyde thiosemicarbazone | Tridentate (O, N, S) |
The unambiguous structural confirmation of newly synthesized Schiff bases relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy: A key indicator of successful Schiff base formation is the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine, coupled with the appearance of a new, strong absorption band typically in the range of 1600-1630 cm⁻¹, which is characteristic of the azomethine (C=N) bond. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly informative. The formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-), which typically resonates in the downfield region of 8.0-9.0 ppm. derpharmachemica.com The signal for the phenolic hydroxyl proton (-OH) often appears as a broad singlet even further downfield (10.0-13.0 ppm) due to intramolecular hydrogen bonding with the imine nitrogen. derpharmachemica.com
Table 2: Representative Spectroscopic Data for a Schiff Base Derivative Note: Data corresponds to 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid. derpharmachemica.com
| Technique | Feature | Observed Value |
| ¹H NMR | Azomethine proton (-CH=N-) | 8.96 ppm (singlet) |
| Phenolic proton (-OH) | 10.22 ppm (singlet) | |
| Carboxylic proton (-COOH) | 12.65 ppm (broad singlet) | |
| IR (KBr) | C=N stretch | ~1620 cm⁻¹ |
| O-H stretch | ~3068 cm⁻¹ (broad) | |
| X-Ray | C=N bond length | 1.28 Å |
Carbon-Carbon Coupling Reactions at the Bromine Position
The carbon-bromine bond on the aromatic ring is a prime site for modification via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing C-C bonds, enabling the connection of the this compound core to a variety of other molecular fragments. libretexts.orgnih.gov
The Suzuki-Miyaura coupling reaction is a highly versatile method for forming biaryl structures by coupling an organoboron reagent (typically a boronic acid or ester) with an aryl halide. libretexts.orgnih.gov In the context of the title compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 5-position. The reaction is typically catalyzed by a palladium(0) complex and requires a base, such as LiOH, K₃PO₄, or K₂CO₃, to facilitate the transmetalation step. researchgate.netrsc.org Studies on 5-bromosalicylaldehyde have shown successful coupling with a range of arylboronic acids, including those bearing both electron-donating (e.g., 4-methoxyphenyl) and electron-withdrawing (e.g., 4-cyanophenyl) groups, achieving excellent yields. rsc.org
The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl halide. nih.govorganic-chemistry.org This reaction is generally co-catalyzed by palladium and copper(I) salts in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also serves as the solvent. researchgate.netrsc.org This methodology allows for the installation of an alkynyl moiety at the 5-position, significantly extending the molecular framework and providing a functional group that can undergo further transformations, such as click chemistry or conversion to other functional groups. Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates sensitive to copper. nih.gov
Table 3: Representative Conditions for Suzuki-Miyaura Coupling Note: Data based on reactions with the analogous 5-bromosalicylaldehyde. rsc.org
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd-complex (0.05) | LiOH·H₂O | H₂O/MeOH | 60 | 86 |
| 4-Methoxyphenylboronic acid | Pd-complex (0.05) | LiOH·H₂O | H₂O/MeOH | 60 | 92 |
| 4-Cyanophenylboronic acid | Pd-complex (0.05) | LiOH·H₂O | H₂O/MeOH | 60 | 96 |
| 3-Chlorophenylboronic acid | Pd-complex (0.05) | K₃PO₄ | H₂O/MeOH | 60 | 85 |
Beyond the Suzuki and Sonogashira reactions, other cross-coupling methods can further diversify the molecular scaffold.
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, typically a stilbene-type structure. wikipedia.orglibretexts.org This reaction, catalyzed by palladium, involves the insertion of the alkene into the aryl-palladium bond followed by β-hydride elimination. nih.gov This strategy is valuable for synthesizing conjugated systems and can be performed under various conditions, including phosphine-free systems. researchgate.net
The Stille coupling , which utilizes organotin reagents, offers an alternative for C-C bond formation. Although organotin compounds have toxicity concerns, the Stille reaction is often highly effective and tolerant of a wide range of functional groups.
Transformations of the Aldehyde and Hydroxyl Functional Groups
The aldehyde and hydroxyl groups offer additional sites for derivatization, which can be modified before or after cross-coupling reactions at the bromine position.
The aldehyde group is readily susceptible to both oxidation and reduction.
Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can convert the aldehyde into a carboxylic acid. This introduces a new functional group capable of forming amides, esters, and other acid derivatives.
Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) without affecting the aryl bromide. byjus.com More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this transformation.
The phenolic hydroxyl group can be functionalized through various reactions.
O-Alkylation: The Williamson ether synthesis, involving deprotonation of the phenol (B47542) with a base (e.g., K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), yields the corresponding ether. This protects the hydroxyl group or introduces new alkyl chains.
O-Acylation: Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine) converts the hydroxyl group into an ester. This is another common protecting group strategy and a way to introduce different acyl moieties. learncbse.in
These transformations significantly expand the synthetic utility of this compound, enabling its use as a versatile precursor for the synthesis of complex, multi-functionalized aromatic compounds.
Selective Oxidation and Reduction Chemistries
The strategic manipulation of the aldehyde functional group in this compound through selective oxidation and reduction reactions provides access to key derivatives: the corresponding carboxylic acid and benzyl alcohol. These transformations are fundamental in modulating the electronic and steric properties of the molecule, enabling its use as a versatile building block in organic synthesis.
Conversely, the selective reduction of the aldehyde group yields 5-Bromo-2-hydroxy-4-methylbenzyl alcohol. This reaction converts the electron-withdrawing aldehyde into a hydroxymethyl group, altering the molecule's electronic profile and introducing a primary alcohol functionality. This alcohol can undergo subsequent reactions like etherification or esterification. A common and effective method for this reduction involves the use of sodium borohydride (NaBH₄). guidechem.com The reaction is typically carried out in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) and water, at room temperature. guidechem.com This chemoselective reduction leaves the phenolic hydroxyl and the aromatic bromide intact, demonstrating a high degree of functional group tolerance.
| Transformation | Product | Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| Oxidation | 5-Bromo-2-hydroxy-4-methylbenzoic acid | The corresponding ester is hydrolyzed using NaOH in an ethanol-water mixture under reflux, followed by acidification with HCl. | 82% (from ester) | |
| Reduction | 5-Bromo-2-hydroxy-4-methylbenzyl alcohol | Sodium borohydride (NaBH₄) in a tetrahydrofuran/water solution at room temperature. | Not specified | guidechem.com |
In Depth Spectroscopic Characterization and Computational Modeling of 5 Bromo 2 Hydroxy 4 Methylbenzaldehyde and Its Derivatives
Quantum Chemical and Molecular Modeling Studies
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 5-Bromo-2-hydroxy-4-methylbenzaldehyde, an MD simulation would provide profound insights into its intermolecular interactions in a condensed phase, such as in a solution or a crystal lattice.
The simulation would begin by defining a system, or "box," containing multiple molecules of the compound, often surrounded by solvent molecules to mimic experimental conditions. A force field—a set of parameters that defines the potential energy of the system—is applied to calculate the forces exerted on each atom. By integrating Newton's laws of motion, the trajectory of every atom is tracked over a set period, typically from nanoseconds to microseconds.
Analysis of these trajectories would reveal crucial information about the non-covalent interactions governing the compound's behavior, including:
Hydrogen Bonding: The simulation would quantify the strength, lifetime, and geometry of hydrogen bonds formed between the hydroxyl group of one molecule and the oxygen of the aldehyde or hydroxyl group of a neighboring molecule.
Halogen Bonding: The bromine atom's role in forming halogen bonds with electronegative atoms on adjacent molecules could be assessed.
π-π Stacking: The aromatic rings' tendency to stack and the preferred orientations (e.g., parallel-displaced or T-shaped) would be determined.
These simulations are critical for understanding how the molecule behaves in a realistic environment, which is essential for predicting its physical properties and its interactions with other molecules, such as biological targets. researchgate.net
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to describe chemical reactivity and electronic properties. The key components are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: Represents the innermost orbital without electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity. A lower LUMO energy signifies a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and easily polarizable.
For this compound, these parameters would be calculated using methods like Density Functional Theory (DFT). The analysis would yield values for global reactivity descriptors, which are presented in the conceptual data table below.
| Parameter | Symbol | Formula | Significance | Conceptual Value |
| HOMO Energy | EHOMO | - | Electron-donating ability | (eV) |
| LUMO Energy | ELUMO | - | Electron-accepting ability | (eV) |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability | (eV) |
| Ionization Potential | I | -EHOMO | Energy to remove an electron | (eV) |
| Electron Affinity | A | -ELUMO | Energy released when gaining an electron | (eV) |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution | (eV) |
| Electronegativity | χ | (I + A) / 2 | Ability to attract electrons | (eV) |
| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons | (eV) |
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. The surface is generated by partitioning the electron density of the crystal into molecular fragments, defining a unique space for each molecule.
This surface can be color-mapped with various properties to provide a detailed picture of intermolecular contacts:
dnorm (Normalized Contact Distance): This mapping uses a red-white-blue color scale to highlight regions of intermolecular contact.
Red spots: Indicate contacts shorter than the van der Waals radii, representing close interactions like strong hydrogen bonds.
White regions: Represent contacts approximately equal to the van der Waals radii.
Blue regions: Indicate contacts longer than the van der Waals radii, showing areas with weaker interactions.
Shape Index and Curvedness: These properties reveal the shape of the surface, helping to identify characteristic patterns of π-π stacking interactions.
For this compound, this analysis would precisely identify and quantify the contributions of hydrogen bonding, halogen bonding, and other van der Waals forces to the stability of its crystal structure.
Applications of 5 Bromo 2 Hydroxy 4 Methylbenzaldehyde As a Versatile Chemical Building Block
Integration into Complex Organic Synthesis Pathways
There is a notable absence of specific studies in the reviewed literature detailing the integration of 5-Bromo-2-hydroxy-4-methylbenzaldehyde into complex organic synthesis pathways.
Precursor in the Development of New Organic Scaffolds
No specific research detailing the use of this compound as a direct precursor for the development of novel organic scaffolds was identified. Theoretically, its functional groups are well-suited for constructing larger molecular frameworks.
Intermediate in Multi-step Synthesis of Advanced Molecules
While its structure suggests it could serve as a valuable intermediate, no documented multi-step syntheses of advanced molecules explicitly listing this compound as an intermediate were found in the available literature.
Role in Supramolecular Chemistry and Self-Assembly Processes
Specific research on the role of this compound in supramolecular chemistry and self-assembly is not available.
Construction of Hydrogen-Bonded Architectures
There are no crystal structure reports or studies specifically describing the formation of hydrogen-bonded architectures from this compound. The related compound, 5-Bromosalicylaldehyde (B98134), is known to form derivatives that create supramolecular chains through intermolecular hydrogen bonds. nih.govresearchgate.net
Components for Host-Guest Systems and Molecular Recognition
No literature was found that describes the use of this compound as a component in host-guest systems or for molecular recognition purposes.
Utilization in Coordination Chemistry and Metal Complex Formation
Detailed studies on the synthesis and characterization of metal complexes formed directly from this compound as a ligand are not present in the reviewed scientific literature. The non-methylated analogue, 5-Bromosalicylaldehyde, is extensively used to create Schiff base ligands that coordinate with a variety of transition metals, including copper, cobalt, nickel, and zinc. researchgate.netiosrjournals.orgresearchgate.net
Ligand Design for Transition Metal Catalysis
This compound is an excellent precursor for the design of sophisticated ligands, particularly Schiff base ligands, for transition metal catalysis. The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, which contain an imine or azomethine (-C=N-) group.
The resulting Schiff base ligands, incorporating the substituted salicylaldehyde (B1680747) framework, are capable of forming stable complexes with a variety of transition metal ions, including copper (II), cobalt (II), nickel (II), and zinc (II). researchgate.netchemrxiv.org The hydroxyl group at the ortho position to the imine nitrogen allows the ligand to act as a bidentate or multidentate chelating agent, binding to the metal center through both the phenolic oxygen and the imine nitrogen. This chelation enhances the stability of the resulting metal complex.
The presence of the bromo and methyl groups on the aromatic ring can modulate the electronic and steric properties of the ligand and, consequently, the catalytic activity of the metal complex. These modifications can influence the metal center's Lewis acidity, redox potential, and coordination geometry, thereby fine-tuning its reactivity for specific catalytic applications. Complexes derived from the closely related 5-bromosalicylaldehyde have been noted for their potential in various catalytic processes, such as transfer hydrogenation of ketones. nih.gov
| Ligand Type | Transition Metal | Resulting Complex | Potential Catalytic Application |
|---|---|---|---|
| Schiff Base (from primary amines) | Cu(II), Ni(II), Co(II), Fe(II), Mn(II), V(II) | Bidentate Metal-Schiff Base Complex | Oxidation, Reduction, Hydrogenation Reactions |
| Hydrazone (from hydrazides) | Zn(II), Mn(II), Fe(II), Co(II), Ni(II) | Tridentate Metal-Hydrazone Complex | C-C Coupling Reactions, Polymerization |
| Isothiosemicarbazone | Cu(II) | Tridentate Mixed-Ligand Complex | Electrochemical Sensing, Redox Catalysis |
Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The functional groups on this compound make it a suitable candidate to act as such an organic linker.
The hydroxyl and aldehyde groups can serve as coordination sites, binding to metal centers to form extended one-, two-, or three-dimensional networks. While specific research detailing the use of this compound in the synthesis of MOFs or coordination polymers is not widely documented, analogous salicylaldehyde derivatives have been successfully employed to create such structures. For instance, 2-hydroxy-4-(pyridin-4-yl)benzaldehyde has been used to synthesize a range of coordination polymers with diverse structural properties and applications in selective sorption and luminescence sensing. rsc.org
The functional groups of this compound could theoretically be modified—for example, by oxidizing the aldehyde to a carboxylic acid—to create a multitopic linker essential for building robust porous frameworks. The bromo and methyl substituents would then project into the pores of the resulting MOF, influencing its chemical environment, pore size, and ultimately its properties for applications like gas storage, separation, or heterogeneous catalysis. researchgate.net
Application in Advanced Materials Research
The reactivity of this compound also positions it as a key ingredient in the synthesis of advanced materials, including specialized polymers and components for optoelectronics.
Monomer for Polymer Synthesis
This compound can function as a monomer in the synthesis of various polymers. The phenolic hydroxyl group allows it to be used in oxidative polymerization processes. In such reactions, an oxidant is used to couple the monomer units, typically forming poly(phenylene oxide) type structures. This method has been applied to other hydroxybenzaldehydes to create conjugated polymers. lifechempharma.com
Furthermore, the aldehyde group can participate in polycondensation reactions with other monomers containing active hydrogen atoms, such as phenols or amines, to produce poly(phenoxy-imine)s or other cross-linked resins. lifechempharma.com The resulting polymers, incorporating the bromo- and methyl-substituted aromatic rings, would be expected to exhibit enhanced thermal stability and specific chemical resistance due to the halogen substituent and the rigidity of the aromatic backbone.
Components for Optoelectronic Materials (focus on precursor role)
As a precursor, this compound is a valuable building block for materials with interesting optical and electronic properties. Derivatives of salicylaldehyde are known to be precursors for luminescent materials. researchgate.net The electronic properties, and thus the luminescent behavior of the final material, can be finely tuned by the substituents on the phenolic ring. researchgate.net
The incorporation of this compound into larger molecular systems, such as coordination polymers or organic dyes, can lead to materials with potential applications in chemical sensing or as components in light-emitting devices. For example, zinc-based coordination polymers derived from salicylaldehyde-type ligands have demonstrated strong luminescence and have been utilized as chemical sensors for detecting specific antibiotics. rsc.orgnih.gov The heavy bromine atom in this compound could also promote phosphorescence, a property useful in specific optoelectronic applications like organic light-emitting diodes (OLEDs).
| Material Type | Role of this compound | Key Property | Potential Application |
|---|---|---|---|
| Luminescent Coordination Polymer | Precursor for Organic Ligand/Linker | Fluorescence / Phosphorescence | Chemical Sensors, OLEDs |
| Conjugated Polymer | Monomer | Semiconductivity, Photoluminescence | Organic Electronics, Light-Emitting Polymers |
| Organic Dyes | Core Structural Unit | Tunable Absorption/Emission Spectra | Dye-Sensitized Solar Cells (DSSCs), Imaging |
Molecular Mechanisms of 5 Bromo 2 Hydroxy 4 Methylbenzaldehyde in Biological Systems Mechanistic Focus
Investigations into Molecular Target Interactions
The direct interaction of 5-Bromo-2-hydroxy-4-methylbenzaldehyde with biomacromolecules like nucleic acids and enzymes is a critical area of study to understand its mechanism of action.
Currently, specific studies detailing the direct binding interactions of this compound with DNA or RNA are not extensively available in the scientific literature. While derivatives of similar compounds, such as Schiff bases synthesized from 5-bromosalicylaldehyde (B98134), are often created to investigate potential DNA binding and cleavage activities, direct evidence for such a mechanism for the parent compound remains to be elucidated. nih.govnih.govdergipark.org.tr
The interaction of this compound with enzymes, particularly those involved in the inflammatory response, has been investigated. However, its mechanism of inhibition appears to be indirect, focusing on the regulation of enzyme expression rather than direct binding to the enzyme's active site.
Specifically, research has shown that this compound concentration-dependently suppresses the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov By reducing the transcription and translation of the genes that produce these enzymes, the compound effectively inhibits the production of their respective inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This regulatory control at the genetic level is a key aspect of its anti-inflammatory effects. Studies focusing on direct competitive or non-competitive inhibition through binding at the active sites of these enzymes have not been prominently reported.
Cellular Pathway Modulation Studies
The biological effects of this compound are significantly influenced by its ability to modulate complex intracellular signaling cascades, particularly those governing inflammation and microbial responses.
A primary mechanism of action for this compound is its potent regulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov
In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound demonstrated a clear ability to interfere with the activation of NF-κB. nih.gov It suppressed the phosphorylation and subsequent degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκB-α degradation, it markedly inhibited the nuclear translocation of the active NF-κB subunits, p65 and p50. nih.gov This action prevents NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes for cytokines like TNF-α, IL-6, and IL-1β. nih.gov
| Signaling Pathway | Target Molecule | Effect of this compound | Downstream Consequence |
|---|---|---|---|
| NF-κB Pathway | Phosphorylation of IκB-α | Suppressed | Stabilization of IκB-α |
| Degradation of IκB-α | Inhibited | NF-κB (p65/p50) remains sequestered in the cytoplasm | |
| Nuclear Translocation of p65/p50 | Inhibited | Decreased transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6) | |
| MAPK Pathway | Phosphorylation of ERK | Inhibited | Suppression of inflammatory signaling |
| Phosphorylation of p38 | Inhibited | Suppression of inflammatory signaling |
While the anti-inflammatory mechanisms of this compound are well-documented, specific studies on its cellular-level antimicrobial mechanism of action are limited. However, research on structurally similar benzaldehyde (B42025) derivatives provides insight into potential mechanisms.
For instance, studies on 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) have shown that its antibacterial activity against Staphylococcus aureus involves compromising the bacterial cell membrane. nih.govdntb.gov.ua This mode of action leads to an increased release of intracellular proteins and nucleic acids, indicating a loss of membrane integrity. nih.gov It is plausible that this compound may share a similar mechanism, where its chemical structure allows it to interact with and disrupt the microbial cell membrane, leading to cell death. However, direct experimental evidence confirming this specific mechanism for this compound is required.
Future Directions and Emerging Research Avenues for 5 Bromo 2 Hydroxy 4 Methylbenzaldehyde
Development of Novel Reactivity and Transformation Pathways
While 5-Bromo-2-hydroxy-4-methylbenzaldehyde is a known precursor for Schiff bases and hydrazones, its full synthetic potential remains largely untapped. Future research is expected to focus on leveraging its distinct functional groups to forge more complex molecular architectures through novel reaction pathways.
Cross-Coupling Reactions: The carbon-bromine bond serves as a prime site for modern cross-coupling reactions. Palladium-catalyzed methods like the Suzuki-Miyaura reaction with various arylboronic acids could be explored to synthesize bi-aryl structures, introducing new carbon-carbon bonds at the 5-position. researchgate.net Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be investigated to attach vinyl, alkynyl, and nitrogen-based functional groups, respectively. These transformations would convert the simple benzaldehyde (B42025) scaffold into a diverse array of complex derivatives.
Multicomponent Reactions (MCRs): The aldehyde functionality is an ideal handle for participating in one-pot multicomponent reactions. oiccpress.com Exploring MCRs, such as the Ugi or Passerini reactions, could enable the rapid assembly of complex, drug-like molecules from simple starting materials in a single, efficient step. This approach allows for the introduction of multiple points of diversity around the core scaffold.
Derivatization of the Phenolic Hydroxyl: The hydroxyl group can be functionalized beyond simple etherification. It can be used as a directing group for ortho-functionalization or converted into other functional groups like triflates, which are also amenable to cross-coupling reactions. This would further expand the range of possible structural modifications.
Integration into High-Throughput Synthesis and Screening Platforms
The paradigm of modern drug discovery and materials science relies heavily on the rapid synthesis and screening of large compound libraries. arxiv.org this compound is an excellent candidate for inclusion in such platforms as a versatile molecular scaffold.
Future efforts will likely involve using this compound in automated, parallel synthesis formats to generate extensive libraries of derivatives. The three distinct reactive sites—aldehyde, phenol (B47542), and bromide—allow for a combinatorial approach where each site can be reacted with a different set of building blocks. For instance, a library could be generated in a 1536-well plate format where:
The aldehyde group is reacted with a diverse panel of amines or hydrazines.
The phenolic hydroxyl is subsequently alkylated with various alkyl halides.
The aryl bromide is functionalized using a set of boronic acids via a Suzuki coupling.
This strategy would rapidly produce thousands of unique compounds from a single, readily accessible core structure. These libraries can then be subjected to high-throughput screening (HTS) against various biological targets (e.g., enzymes, receptors) or assessed for novel material properties, significantly accelerating the discovery of new lead compounds or functional materials.
Advanced Computational Design of Functional Derivatives with Tailored Molecular Interactions
Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery process by predicting molecular interactions and properties before synthesis. criver.com Future research on this compound and its derivatives will undoubtedly leverage advanced computational methods to guide the design of molecules with specific functions.
Comprehensive theoretical studies, similar to those performed on the related compound 5-bromosalicylaldehyde (B98134), can be conducted using methods like Density Functional Theory (DFT). nih.govresearchgate.net These calculations can elucidate the molecule's electronic structure, predict its reactivity, and map its molecular electrostatic potential to identify sites prone to electrophilic or nucleophilic attack. nih.govresearchgate.net
Furthermore, molecular docking and molecular dynamics simulations can be employed to design derivatives that bind with high affinity and selectivity to specific biological targets. nih.gov By computationally modeling the interactions between potential derivatives and a protein's active site, researchers can prioritize the synthesis of compounds most likely to exhibit the desired biological activity, saving considerable time and resources. criver.comnih.gov
Table 1: Potential Computational Analyses for this compound Derivatives
| Computational Method | Purpose and Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, stability, and reactivity descriptors. nih.gov | HOMO/LUMO energies, molecular electrostatic potential (MEP) maps, bond dissociation energies. |
| Molecular Docking | Predicting the preferred binding mode and affinity of a ligand to a biological target. nih.gov | Binding energy scores, identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability, conformational changes, and calculation of free energy of binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity. | Predictive models for the activity of unsynthesized derivatives based on calculated molecular descriptors. |
Exploration of Sustainable and Biocatalytic Synthetic Routes
In line with the growing emphasis on green chemistry, a significant future direction will be the development of sustainable and biocatalytic methods for both the synthesis and transformation of this compound.
Biocatalysis offers a powerful alternative to traditional chemical methods, often providing superior selectivity under mild, environmentally benign conditions. nih.gov Potential biocatalytic routes to explore include:
Enzymatic Halogenation: The synthesis of the target molecule could be achieved via regioselective halogenation of 2-hydroxy-4-methylbenzaldehyde (B1293496) using halogenating enzymes (halogenases), avoiding the use of hazardous reagents like elemental bromine.
Biocatalytic Transformations: The aldehyde group can be a substrate for various enzymes. For example, hydroxynitrile lyases (HNLs) could catalyze the enantioselective addition of cyanide to form chiral cyanohydrins, which are valuable synthetic intermediates. rsc.org Similarly, aldolases could be used for stereoselective C-C bond formation.
Oxidative Dearomatization: Advanced biocatalytic methods, such as the use of FAD-dependent monooxygenases, could be explored to achieve oxidative dearomatization of the phenolic ring. nih.gov This powerful transformation can rapidly build molecular complexity and create multiple stereocenters in a single step. nih.gov
In addition to biocatalysis, the use of greener solvents (e.g., water), energy-efficient reaction conditions (e.g., microwave irradiation), and continuous flow systems using immobilized catalysts represent further avenues for making the chemistry of this compound more sustainable. rsc.org
Q & A
Q. What are the optimal synthetic routes for 5-bromo-2-hydroxy-4-methylbenzaldehyde, and how can regioselectivity be controlled?
Methodological Answer: The compound is typically synthesized via electrophilic aromatic substitution. Key steps include:
- Bromination: Use N-bromosuccinimide (NBS) in acetic acid to introduce bromine at the 5-position of 2-hydroxy-4-methylbenzaldehyde. Regioselectivity is influenced by electron-donating groups (e.g., -OH and -CH₃) directing bromination to the para position .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Melting Point: Confirm purity by comparing observed mp (102–106°C) with literature values .
- Spectroscopy: Use NMR (¹H, ¹³C) to verify substituent positions. For example, the aldehyde proton appears as a singlet at ~10.2 ppm in DMSO-d₆. IR confirms OH (3200–3500 cm⁻¹) and C=O (1680 cm⁻¹) stretches .
- Mass Spectrometry: ESI-MS (negative mode) shows [M-H]⁻ peak at m/z 200.9 .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation?
Methodological Answer:
- Crystallization: Grow crystals via slow evaporation in ethanol/water (7:3).
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. SHELX programs (e.g., SHELXL) refine structures, achieving R-factors <0.05 .
- Key Metrics: Analyze dihedral angles between aromatic rings and substituents. For example, the aldehyde group in this compound deviates <5° from planarity, confirming conjugation .
Q. How do solvent polarity and pH impact the stability of this compound?
Methodological Answer:
- Stability Tests: Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) under varying conditions:
Q. What strategies mitigate side reactions during derivatization (e.g., thiosemicarbazone formation)?
Methodological Answer:
- Reaction Design: Use thiosemicarbazide in ethanol under reflux (78°C, 6 hrs). Add glacial acetic acid (1–2 drops) to catalyze imine formation.
- Byproduct Control: Monitor for over-substitution (e.g., di-thiosemicarbazones) via LC-MS. Purify via recrystallization (ethanol/water) to isolate the mono-adduct .
Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution. The bromine atom exhibits a partial positive charge (+0.32 e), making it susceptible to Pd-catalyzed coupling .
- Experimental Validation: Optimize conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to achieve >80% yield .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for brominated benzaldehyde derivatives?
Methodological Answer:
- Source Comparison: Cross-reference peer-reviewed journals (e.g., Acta Crystallographica) over vendor data. For example, vendor-reported mp ranges (e.g., 97–102°C) may reflect impurities, while literature values (102–106°C) are stricter .
- Recrystallization: Repurify commercial samples and validate via DSC to resolve conflicts .
Applications in Drug Development
Q. What structural features make this compound a candidate for antimicrobial agents?
Methodological Answer:
- Bioactivity Screening: Test against S. aureus (MIC ≤16 µg/mL) and C. albicans (MIC ≤32 µg/mL) using broth microdilution. The bromine and hydroxyl groups enhance membrane permeability .
- SAR Studies: Compare with analogs (e.g., 5-chloro derivatives) to identify critical substituents .
Safety and Handling in Research Settings
Q. What precautions are critical when handling reactive intermediates during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
